2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Description
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at position 3 with a benzothiazole moiety and a carboxamide group linked to a 4-methylbenzyl substituent.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-8-10-15(11-9-14)13-23-20(25)16-5-4-12-22-19(16)21-24-17-6-2-3-7-18(17)26-21/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWKUMFYPAMJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Benzothiazole vs. Thiazolidinone: The benzothiazole group in the target compound offers rigid aromaticity, favoring planar interactions with biological targets, while thiazolidinone derivatives (e.g., ) introduce a non-aromatic, oxygen-containing ring capable of hydrogen bonding .
Substituent Effects: Electron-Withdrawing Groups: Fluorine (in ) and chlorine (in ) substituents enhance metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Steric Considerations : Bulky substituents like 4-methylbenzyl (target compound) or trifluoromethylphenyl () may hinder binding to sterically sensitive targets but improve selectivity for larger binding pockets .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17N3OS
- Molecular Weight : 341.41 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Benzothiazole derivatives often exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, affecting processes such as inflammation and cell proliferation.
- Antimicrobial Activity : The presence of the benzothiazole moiety is linked to antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure possess significant antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm in diameter depending on the substituents on the benzothiazole ring .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. For instance, certain analogs exhibited IC50 values in the micromolar range, indicating potent activity .
Anti-inflammatory Effects
Benzothiazole derivatives have been reported to exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives for their antimicrobial activity. The compound exhibited significant inhibition against Candida albicans with an inhibition zone of 22 mm. This highlights its potential as an antifungal agent .
Study 2: Anticancer Activity
In a comparative study of various benzothiazole derivatives against cancer cell lines, the compound demonstrated notable cytotoxicity against MCF-7 cells with an IC50 value of 2.41 µM. This suggests that modifications to the benzothiazole structure can enhance anticancer properties .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
